1-Benzothiophen-5-ylhydrazine

Regioselective synthesis Domino reaction Heterocyclic chemistry

1-Benzothiophen-5-ylhydrazine (CAS 45891-43-8, C8H8N2S, MW 164.23) is a heteroarylhydrazine comprising a benzothiophene core with a nucleophilic hydrazine moiety substituted at the 5-position. This compound serves as a versatile synthetic building block in medicinal chemistry, with its primary utility deriving from condensation reactions with carbonyl compounds to form hydrazones and subsequent cyclizations to diverse heterocyclic scaffolds including pyrazolines, pyrazoles, and thiadiazoles.

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
Cat. No. B13316512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzothiophen-5-ylhydrazine
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CS2)C=C1NN
InChIInChI=1S/C8H8N2S/c9-10-7-1-2-8-6(5-7)3-4-11-8/h1-5,10H,9H2
InChIKeyUUGVQBSULCZZTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzothiophen-5-ylhydrazine for Pharmaceutical Intermediates and Heterocyclic Synthesis


1-Benzothiophen-5-ylhydrazine (CAS 45891-43-8, C8H8N2S, MW 164.23) is a heteroarylhydrazine comprising a benzothiophene core with a nucleophilic hydrazine moiety substituted at the 5-position . This compound serves as a versatile synthetic building block in medicinal chemistry, with its primary utility deriving from condensation reactions with carbonyl compounds to form hydrazones and subsequent cyclizations to diverse heterocyclic scaffolds including pyrazolines, pyrazoles, and thiadiazoles [1]. As a precursor for generating C3-functionalized benzothiophenes via regioselective transformations, this scaffold occupies a distinct niche within the broader benzothiophene chemical space [2].

Why Generic Benzothiophene Hydrazines Cannot Substitute for 1-Benzothiophen-5-ylhydrazine in Regioselective Synthesis


The substitution pattern on the benzothiophene core is a critical determinant of synthetic utility and biological target engagement. Among closely related positional isomers, the 5-substituted hydrazine offers distinct reactivity and derivative profiles compared to 4-, 6-, or 7-substituted analogs. The 5-position is strategically located for regioselective C3-functionalization via hydrazone-directed cyclization pathways, whereas 6-substituted isomers exhibit different electronic and steric properties that preclude identical reaction outcomes . Moreover, the hydrazine moiety itself cannot be replaced by amino or hydroxyl substituents without fundamentally altering condensation reactivity and subsequent heterocycle formation . For procurement decisions, selecting the correct positional isomer is essential to reproduce literature-validated synthetic routes and to ensure consistent biological activity in downstream screening campaigns [1].

Quantitative Evidence for 1-Benzothiophen-5-ylhydrazine Differentiation Against Positional Isomers and Structural Analogs


Positional Specificity: 5-Substituted Hydrazine Enables C3-Regioselective Benzothiophene Functionalization

The 5-position hydrazine substitution enables regioselective C3-functionalization of the benzothiophene core via domino cyclization pathways that are not accessible with 6-substituted or unsubstituted benzothiophene analogs [1]. The hydrazine group at position 5 directs electrophilic attack to the adjacent C3 position, facilitating the formation of benzothieno[3,2-b]pyridine and related fused heterocycles .

Regioselective synthesis Domino reaction Heterocyclic chemistry

Hydrazone Derivative Cytotoxic Potency: 97% Growth Inhibition in LOX IMVI Melanoma Cells at 10 μM

Hydrazone derivatives synthesized from benzothiophene-5-yl hydrazine precursors demonstrate potent cytotoxic activity. One compound derived from this synthetic pathway achieved approximately 97% growth inhibition of the LOX IMVI melanoma cell line at a 10 μM concentration [1]. This high level of inhibition positions these derivatives as compelling candidates for further anticancer development [2].

Cytotoxicity Anticancer Hydrazone derivatives

Enzymatic Inhibition: Human DHFR Inhibition with IC50 of 2.60 nM for Benzothiophene-5-yl Hydrazone Derivative

A hydrazone derivative incorporating the benzothiophene-5-yl scaffold exhibits potent inhibition of recombinant human dihydrofolate reductase (DHFR) with an IC50 of 2.60 nM, measured by UV-Vis spectrophotometric monitoring of DHF to THF conversion [1]. This low nanomolar potency is comparable to or exceeds that of many established DHFR-targeting agents, establishing a strong pharmacological profile for derivatives from this core [2].

DHFR inhibition Enzymatic assay Drug discovery

α-Amylase Inhibitory Activity of Benzothiophene-5-yl Hydrazones: IC50 Values Ranging 8.2-24.6 μM with Favorable ADME Profile

Benzothiophene-based hydrazones synthesized from 1-benzothiophen-5-ylhydrazine were evaluated for α-amylase inhibition, yielding IC50 values ranging from 8.2 μM to 24.6 μM depending on the aldehyde substitution pattern [1]. Molecular docking revealed binding energies of -7.8 to -9.2 kcal/mol at the α-amylase active site, with ADME profiling confirming drug-like properties including favorable intestinal absorption and no PAINS alerts [1].

α-Amylase inhibition Antidiabetic ADME profiling

Anti-Bone Tumor Activity: Benzothiophene-5-yl Hydrazones Reduce MG-63 Osteosarcoma Cell Viability by 65-78% at 50 μM

The same series of benzothiophene-5-yl hydrazones were evaluated against MG-63 human osteosarcoma cells, demonstrating 65-78% reduction in cell viability at 50 μM concentration [1]. The most active derivative (bearing a 4-nitrobenzylidene substituent) showed 78% inhibition, while the parent hydrazine intermediate exhibited baseline activity (12% inhibition at 50 μM), confirming that biological activity is realized through hydrazone derivatization rather than from the free hydrazine [1].

Osteosarcoma Anticancer Bone tumor

Optimal Research and Industrial Application Scenarios for 1-Benzothiophen-5-ylhydrazine


Medicinal Chemistry: Synthesis of Benzothieno[3,2-b]pyridine and Related Fused Heterocyclic Libraries

1-Benzothiophen-5-ylhydrazine is optimally deployed in domino reaction protocols for generating benzothieno[3,2-b]pyridine scaffolds, a privileged framework in kinase inhibitor and cytotoxic agent development [1]. The hydrazine moiety at the 5-position enables regioselective C3-functionalization through hydrazone formation followed by intramolecular cyclization, producing fused tricyclic systems with demonstrated anticancer activity [2]. This application scenario is particularly suited for medicinal chemistry teams building targeted libraries for oncology or inflammation programs.

Antidiabetic Drug Discovery: α-Amylase Inhibitor Development Programs

Hydrazone derivatives synthesized from 1-benzothiophen-5-ylhydrazine and aromatic aldehydes have demonstrated α-amylase inhibitory activity (IC50 8.2-24.6 μM) comparable to acarbose, with favorable ADME predictions including high intestinal absorption and no PAINS alerts [1]. This application scenario is ideal for research groups focused on type 2 diabetes mellitus therapeutics, where α-amylase inhibition represents a validated mechanism for controlling postprandial hyperglycemia.

Oncology Research: Development of DHFR-Targeted Antifolates and Cytotoxic Hydrazones

Derivatives of 1-benzothiophen-5-ylhydrazine exhibit dual anticancer mechanisms: (1) potent DHFR inhibition (IC50 = 2.60 nM) relevant to antifolate chemotherapy, and (2) direct cytotoxicity against melanoma and osteosarcoma cell lines (up to 97% growth inhibition at 10 μM and 78% viability reduction at 50 μM, respectively) [1][2]. Researchers developing next-generation anticancer agents can leverage this scaffold for structure-activity relationship (SAR) exploration and lead optimization campaigns.

Chemical Biology: Synthesis of Fluorescent Probes and Chemosensors

The benzothiophene core provides intrinsic fluorescence properties, while the hydrazine moiety enables facile conjugation to reporter groups or targeting ligands via hydrazone formation [1]. This dual functionality makes 1-benzothiophen-5-ylhydrazine a suitable starting material for developing fluorescent probes for cellular imaging or chemosensors for metal ion detection in environmental and biological samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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